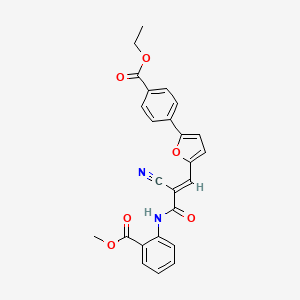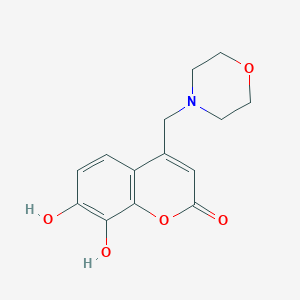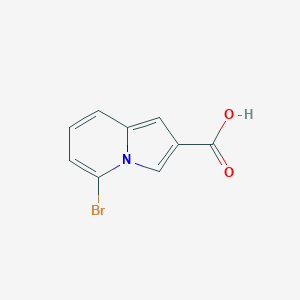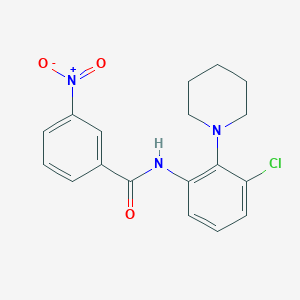![molecular formula C14H11F3O B2711511 (3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol CAS No. 773872-61-0](/img/structure/B2711511.png)
(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
The synthesis of diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups has been reported . These compounds, including 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene (1), 9,10-di([1,1’-biphenyl]-4-yl)-2-(3-(trifluoromethyl)phenyl)anthracene (2), and 9,10-di(naphthalen-2-yl)-2-(3-(trifluoromethyl)phenyl)anthracene (3), were synthesized and characterized .Molecular Structure Analysis
The molecular structure of “(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol” can be represented by the formula C8H7F3O . The trifluoromethyl group (-CF3) is a key component of this structure .Chemical Reactions Analysis
The trifluoromethyl group is often used in organic chemistry to introduce a trifluoromethyl group into an organic compound . Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
This compound has been used in the synthesis of diaryl-substituted anthracene derivatives for blue organic light-emitting diodes (OLEDs) . These OLEDs have received much scientific and commercial attention due to their latent capabilities, such as full-color displays, excellent brightness, fast response time, low turn-on voltage, wide viewing angle, and flexible light source .
Synthesis of Novel Drugs
“(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol” is a versatile chemical compound that holds immense potential in scientific research. Its unique properties make it an ideal candidate for the synthesis of novel drugs .
Catalysts
The compound’s unique properties also make it suitable for the synthesis of catalysts . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier between reactants and products.
Materials Science
In the field of materials science, this compound can be used to synthesize new materials with diverse applications . The trifluoromethyl group in the compound can impart unique properties to the synthesized materials, making them suitable for various applications.
Proteomics Research
“(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol” is also used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Fluorescence and Phosphorescence in Organic Materials
The compound has been used in research related to fluorescence and phosphorescence in organic materials . These properties are crucial in the development of various optoelectronic devices.
Safety And Hazards
The safety data sheet for a similar compound, 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, or gas, and to use it only outdoors or in a well-ventilated area .
Direcciones Futuras
The trifluoromethyl group is of some importance in the pharmaceutical industry and agrochemicals . Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug . Therefore, the future directions of “(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol” could be in these areas.
Propiedades
IUPAC Name |
[3-[3-(trifluoromethyl)phenyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-8,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROMTEIILLDKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol | |
CAS RN |
773872-61-0 |
Source


|
| Record name | (3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [(6-chloropyridazin-3-YL)thio]acetate](/img/structure/B2711433.png)
![2-Chloro-N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B2711435.png)


![N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2711441.png)

![4-amino-N-isopropyl-5-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2711446.png)
![5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2711447.png)
![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2711448.png)
![1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2711449.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone;hydrochloride](/img/structure/B2711450.png)
